Acetic acid, tribromo-, 4-[(2,5-diethoxyphenyl)thio]butyl ester
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Overview
Description
Acetic acid, tribromo-, 4-[(2,5-diethoxyphenyl)thio]butyl ester is a complex organic compound with the molecular formula C16H21Br3O4S and a molecular weight of 549.1 g/mol . This compound is characterized by the presence of a tribromoacetic acid esterified with a butyl group that is substituted with a 2,5-diethoxyphenylthio moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, tribromo-, 4-[(2,5-diethoxyphenyl)thio]butyl ester typically involves the esterification of tribromoacetic acid with 4-[(2,5-diethoxyphenyl)thio]butanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the esterification to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, tribromo-, 4-[(2,5-diethoxyphenyl)thio]butyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Major Products
Scientific Research Applications
Acetic acid, tribromo-, 4-[(2,5-diethoxyphenyl)thio]butyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid, tribromo-, 4-[(2,5-diethoxyphenyl)thio]butyl ester involves its interaction with specific molecular targets and pathways. The compound’s tribromo groups and phenylthio moiety are believed to play a crucial role in its biological activity. It may interact with enzymes and receptors, leading to modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, butyl ester: A simpler ester with different substituents and properties.
Acetic acid, (2,4,5-trichlorophenoxy)-, butyl ester: Another ester with halogen substituents but different chemical behavior.
Uniqueness
Acetic acid, tribromo-, 4-[(2,5-diethoxyphenyl)thio]butyl ester is unique due to its combination of tribromo groups and a phenylthio moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
62774-52-1 |
---|---|
Molecular Formula |
C16H21Br3O4S |
Molecular Weight |
549.1 g/mol |
IUPAC Name |
4-(2,5-diethoxyphenyl)sulfanylbutyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C16H21Br3O4S/c1-3-21-12-7-8-13(22-4-2)14(11-12)24-10-6-5-9-23-15(20)16(17,18)19/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
JTGUKEPTIPFWQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)SCCCCOC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
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